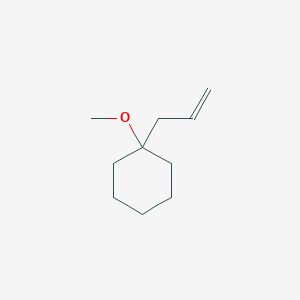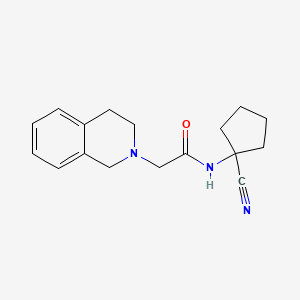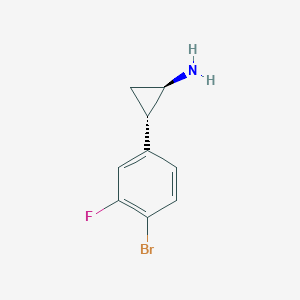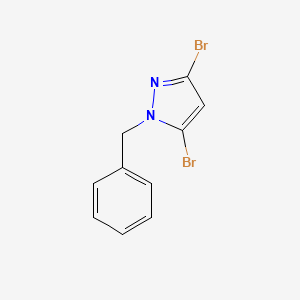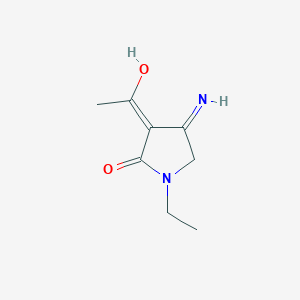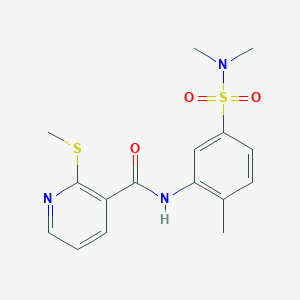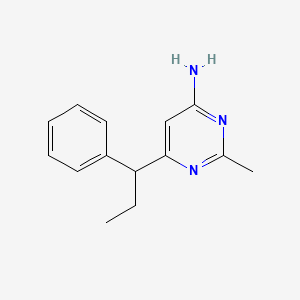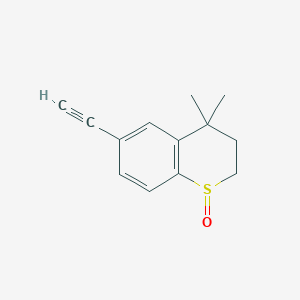
6-Ethynyl-4,4-dimethylthiochroman 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethynyl-4,4-dimethylthiochroman 1-oxide is an organic compound with the molecular formula C13H14SO It is a derivative of thiochroman, characterized by the presence of an ethynyl group at the 6th position and a dimethyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-4,4-dimethylthiochroman 1-oxide typically involves the following steps:
Starting Material: The synthesis begins with 4,4-dimethylthiochroman.
Oxidation: The final step involves the oxidation of the thiochroman ring to form the 1-oxide derivative. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the palladium-catalyzed coupling and oxidation reactions.
Purification: Employing techniques such as recrystallization and chromatography to obtain high-purity product.
Quality Control: Ensuring the consistency and quality of the compound through rigorous testing and analysis.
化学反応の分析
Types of Reactions
6-Ethynyl-4,4-dimethylthiochroman 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the 1-oxide back to the thiochroman derivative.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiochroman Derivatives: Products of reduction reactions.
Substituted Thiochromans: Products of nucleophilic substitution reactions.
科学的研究の応用
6-Ethynyl-4,4-dimethylthiochroman 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Ethynyl-4,4-dimethylthiochroman 1-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that are involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
4,4-Dimethylthiochroman: Lacks the ethynyl group and 1-oxide functionality.
6-Ethynylthiochroman: Lacks the dimethyl groups at the 4th position.
4,4-Dimethylthiochroman 1-oxide: Lacks the ethynyl group at the 6th position.
特性
CAS番号 |
864841-55-4 |
|---|---|
分子式 |
C13H14OS |
分子量 |
218.32 g/mol |
IUPAC名 |
6-ethynyl-4,4-dimethyl-2,3-dihydrothiochromene 1-oxide |
InChI |
InChI=1S/C13H14OS/c1-4-10-5-6-12-11(9-10)13(2,3)7-8-15(12)14/h1,5-6,9H,7-8H2,2-3H3 |
InChIキー |
LXDMIKKQYNTSSA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCS(=O)C2=C1C=C(C=C2)C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


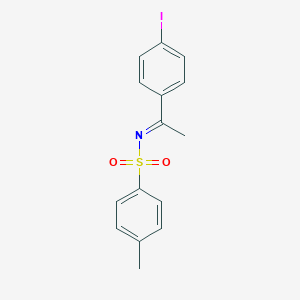
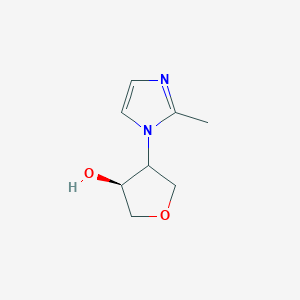
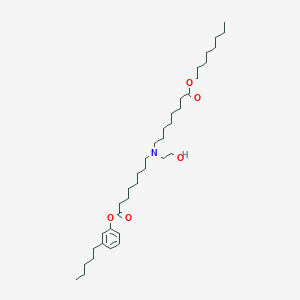
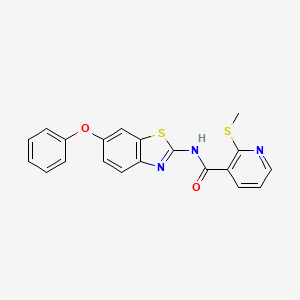
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)
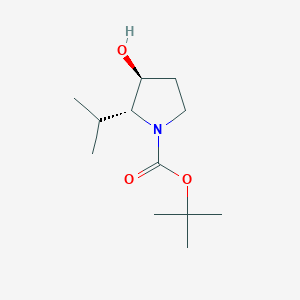
![2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B13351046.png)
